Cas no 858757-02-5 (3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid)

3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic coumarin derivative characterized by its unique structural modifications, including a 4-methylbenzyl ether group at the 7-position and a propanoic acid side chain at the 3-position. These functional groups enhance its potential for applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds. The presence of the carboxylic acid moiety improves solubility and reactivity, facilitating further derivatization. Its chromen-2-one core offers photophysical properties suitable for fluorescence-based studies. The compound’s stability and well-defined structure make it a valuable candidate for research in drug development and material science.
3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid structure
858757-02-5 structure
Product name:3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
CAS No:858757-02-5
MF:C21H20O5
MW:352.380506515503
CID:6185237
PubChem ID:1751232

3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • MFCD03853229
    • AKOS016392145
    • 3-[4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid
    • 858757-02-5
    • 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
    • Inchi: 1S/C21H20O5/c1-13-3-5-15(6-4-13)12-25-16-7-8-17-14(2)18(9-10-20(22)23)21(24)26-19(17)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)
    • InChI Key: QBOYKMRHZSIOIO-UHFFFAOYSA-N
    • SMILES: O1C(C(CCC(=O)O)=C(C)C2C=CC(=CC1=2)OCC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 352.13107373g/mol
  • Monoisotopic Mass: 352.13107373g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 72.8Ų

3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
OTAVAchemicals
1094393-100MG
3-{4-methyl-7-[(4-methylphenyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid
858757-02-5 95%
100MG
$250 2023-07-03
OTAVAchemicals
1094393-250MG
3-{4-methyl-7-[(4-methylphenyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid
858757-02-5 95%
250MG
$300 2023-07-03
A2B Chem LLC
BA37802-100mg
3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
858757-02-5 95%
100mg
$478.00 2024-04-19
A2B Chem LLC
BA37802-250mg
3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
858757-02-5 95%
250mg
$534.00 2024-04-19
A2B Chem LLC
BA37802-500mg
3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
858757-02-5 95%
500mg
$617.00 2024-04-19
OTAVAchemicals
1094393-500MG
3-{4-methyl-7-[(4-methylphenyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid
858757-02-5 95%
500MG
$375 2023-07-03

Additional information on 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Research Brief on 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid (CAS: 858757-02-5)

Recent studies on 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid (CAS: 858757-02-5) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, a coumarin derivative, has garnered attention due to its unique structural features and biological activities. Researchers have focused on its synthesis, pharmacological properties, and potential therapeutic applications, particularly in inflammation and cancer.

The synthesis of 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves a multi-step process, including the introduction of the 4-methylbenzyloxy group at the 7-position of the coumarin scaffold. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. The compound's structure has been confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Pharmacological studies have demonstrated that 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid exhibits significant anti-inflammatory activity. In vitro assays have shown that it inhibits key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a novel anti-inflammatory agent, with possible applications in treating chronic inflammatory diseases.

In addition to its anti-inflammatory properties, this compound has shown promising anti-cancer activity. Preclinical studies have revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of cell cycle regulators and the activation of apoptotic pathways. These results position the compound as a potential lead for the development of new anti-cancer therapies.

Despite these promising findings, further research is needed to fully elucidate the compound's pharmacokinetics, toxicity profile, and in vivo efficacy. Current studies are focused on optimizing its bioavailability and evaluating its safety in animal models. The compound's unique structure and biological activities make it a valuable subject for ongoing research in the chemical biology and pharmaceutical fields.

In conclusion, 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid (CAS: 858757-02-5) represents a promising avenue for drug discovery. Its dual anti-inflammatory and anti-cancer activities, combined with recent advancements in its synthesis, underscore its potential as a therapeutic agent. Continued research will be essential to translate these findings into clinical applications.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD